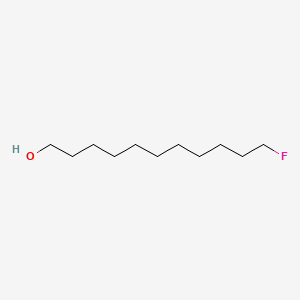

11-Fluoro-1-undecanol

Description

1H,1H,11H-Perfluoro-1-undecanol (CAS 307-70-0) is a highly fluorinated linear alcohol with the molecular formula C₁₁H₄F₂₀O and a molecular weight of 532.12 g/mol . It is characterized by extensive fluorination at the 2nd to 11th carbon positions, leaving only the terminal hydroxyl group and one hydrogen atom unfluorinated. This structural feature confers unique physicochemical properties, such as high electronegativity, thermal stability, and hydrophobicity. The compound is typically available in technical grade (85% purity) and is used in specialized applications, including fluoropolymer synthesis, surfactants, and hydrophobic coatings .

Properties

CAS No. |

463-36-5 |

|---|---|

Molecular Formula |

C11H23FO |

Molecular Weight |

190.30 g/mol |

IUPAC Name |

11-fluoroundecan-1-ol |

InChI |

InChI=1S/C11H23FO/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2 |

InChI Key |

DWUQJEHGOSZXLO-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCO)CCCCCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Fluoro-1-undecanol typically involves the fluorination of 1-undecanol. One common method is the reaction of 1-undecanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product. Techniques such as distillation and recrystallization are commonly employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

11-Fluoro-1-undecanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be reduced to form 11-fluoro-1-undecane.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

Oxidation: 11-Fluoro-1-undecanal or 11-fluoro-1-undecanone.

Reduction: 11-Fluoro-1-undecane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

11-Fluoro-1-undecanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule due to the presence of the fluorine atom, which can enhance biological activity.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 11-Fluoro-1-undecanol is largely dependent on its chemical structure. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological molecules. Fluorine’s high electronegativity can enhance the compound’s ability to form hydrogen bonds and interact with enzyme active sites, potentially leading to inhibitory effects on enzyme activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Chain Length and Substitution

- 1-Undecanol (C₁₁H₂₄O, CAS 112-42-5): The non-fluorinated parent compound, with a hydroxyl group at the terminal carbon. It is a straight-chain fatty alcohol used in cosmetics, surfactants, and fragrances .

- 11-Bromo-1-undecanol (C₁₁H₂₃BrO, CAS 1611-56-9): A brominated analogue with a bromine atom at the 11th carbon. This compound serves as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions .

- 1H,1H-Perfluoro-1-octanol (C₈H₃F₁₅O, CAS 307-29-9): A shorter-chain perfluorinated alcohol (C8 vs. C11) with similar fluorination patterns. It is used in firefighting foams and stain-resistant coatings .

- 1-Pentadecanol, 12,12,13,13,14,14,15,15,15-nonafluoro (C₁₅H₂₃F₉O, CAS 36096-97-6): A longer-chain (C15) alcohol with partial fluorination at the terminal carbons. It is utilized in lubricants and specialty surfactants .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | LogP | Acidity (pKa) |

|---|---|---|---|---|---|---|

| 1H,1H,11H-Perfluoro-1-undecanol | C₁₁H₄F₂₀O | 532.12 | Not reported | ~1.8 (estimated) | 8.2 | ~2.5–3.0* |

| 1-Undecanol | C₁₁H₂₄O | 172.31 | 243 | 0.83 | 4.5 | ~15–16 |

| 11-Bromo-1-undecanol | C₁₁H₂₃BrO | 251.21 | Not reported | 1.21 | 5.8 | ~14–15 |

| 1H,1H-Perfluoro-1-octanol | C₈H₃F₁₅O | 428.10 | 142–144 | 1.7 | 6.9 | ~2.0–2.5 |

*Fluorinated alcohols exhibit enhanced acidity due to electron-withdrawing fluorine atoms. The pKa of perfluoro-1-undecanol is estimated based on analogous perfluorinated alcohols .

Toxicological and Environmental Considerations

- Perfluorinated Compounds (PFCs): 1H,1H,11H-Perfluoro-1-undecanol is part of the PFAS family, which are persistent, bioaccumulative, and toxic. Regulatory bodies like ECHA classify such compounds as "substances of very high concern" . Environmental impact: Resistance to degradation raises concerns about long-term ecological effects .

- Non-Fluorinated Analogues: 1-Undecanol exhibits low acute toxicity (LD50 > 2000 mg/kg in rats) but may cause mild irritation upon contact .

Data Tables

Table 1: Key Properties of 11-Fluoro-1-undecanol and Analogues

| Property | 1H,1H,11H-Perfluoro-1-undecanol | 1-Undecanol | 11-Bromo-1-undecanol |

|---|---|---|---|

| CAS No. | 307-70-0 | 112-42-5 | 1611-56-9 |

| Molecular Formula | C₁₁H₄F₂₀O | C₁₁H₂₄O | C₁₁H₂₃BrO |

| Melting Point (°C) | Not reported | 16–18 | 36–41* |

| Boiling Point (°C) | Not reported | 243 | Not reported |

| Density (g/cm³) | ~1.8 | 0.83 | 1.21 |

| LogP | 8.2 | 4.5 | 5.8 |

*Melting point data for 11-Bromo-1-undecanol is from a structurally similar compound ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.